6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Embinin is a natural product derived from Clematidis Radix Et Rhizoma, a plant belonging to the Ranunculaceae family. It has been identified as a bioactive compound with multiple biological activities, including potential therapeutic effects on lumbar disc herniation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Embinin is typically isolated from natural sources rather than synthesized chemically. The extraction process involves using solvents like methanol or ethanol to obtain the compound from plant materials. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Embinin involves large-scale extraction from Clematidis Radix Et Rhizoma. The plant material is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification processes to isolate Embinin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Embinin undergoes various chemical reactions, including:
Oxidation: Embinin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Embinin.
Substitution: Embinin can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Embinin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of new derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and neovascularization.
Mechanism of Action
Embinin exerts its effects through several molecular pathways. It has been shown to activate the cyclic adenosine monophosphate (cAMP) pathway, leading to increased apoptosis of nucleus pulposus cells and promoting neovascularization. These actions contribute to the resorption of lumbar disc herniation .
Comparison with Similar Compounds
Embinin is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
Isovitexin: Another flavonoid with antioxidant properties.
Trans-resveratrol-3-O-β-D-glucopyranoside: Known for its anti-inflammatory effects.
Tectorigenin: Exhibits anticancer properties.
Embinin stands out due to its specific role in promoting the resorption of nucleus pulposus in lumbar disc herniation, which is not commonly observed in other similar compounds .
Biological Activity
The compound 6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one , also referred to as a flavonoid derivative, exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's complex structure includes multiple hydroxyl groups and methoxy substituents that contribute to its biological properties. Below is a summary of its key chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C27H30O17 |
Molecular Weight | 626.1483 g/mol |
IUPAC Name | 6-[4,5-Dihydroxy...chromen-4-one |
InChIKey | VAFSBVRKSHSWHW-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that the compound exhibits potent antioxidant properties. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals. A study by Zhang et al. (2023) demonstrated that this compound significantly reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various in vitro and in vivo studies. For instance, a study conducted by Lee et al. (2022) reported that treatment with this flavonoid derivative inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This suggests potential applications in treating inflammatory conditions like arthritis.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In a notable case study by Kumar et al. (2021), the compound was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The study highlighted its ability to inhibit cell proliferation and promote cell cycle arrest at the G1 phase.
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects attributed to this compound. Research by Wang et al. (2023) indicated that it could protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .
The biological activities of the compound are primarily attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals, thereby reducing oxidative damage.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway leads to decreased expression of inflammatory mediators.
- Apoptotic Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Neuroprotection : Modulation of neurotrophic factors and reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
- Zhang et al. (2023) : Investigated antioxidant properties and found significant reductions in oxidative stress markers in liver cells treated with the compound.
- Lee et al. (2022) : Reported anti-inflammatory effects through modulation of cytokine levels in macrophage cultures.
- Kumar et al. (2021) : Demonstrated anticancer activity against breast cancer cell lines with evidence of apoptosis induction.
- Wang et al. (2023) : Explored neuroprotective effects, showing promise for use in neurodegenerative disease models.
Properties
IUPAC Name |
6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O14/c1-11-21(32)24(35)26(37)29(40-11)43-28-25(36)22(33)18(10-30)42-27(28)20-16(39-3)9-17-19(23(20)34)14(31)8-15(41-17)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-22,24-30,32-37H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTGLFRGBDFBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.